molecular formula C19H21N3O2S2 B2411500 3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-17-5

3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2411500
CAS-Nummer: 686771-17-5
Molekulargewicht: 387.52
InChI-Schlüssel: XTJZJKSNRAHGQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic thienopyrimidine derivative intended for research and development purposes. Thienopyrimidines are a class of heterocyclic compounds known for their diverse biological activities, which are highly dependent on their specific substitution patterns . This particular compound features a complex molecular structure integrating a 4-methylphenyl group at the 3-position and a 2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl side chain at the 2-position of the dihydrothieno[3,2-d]pyrimidin-4-one core. As part of the thienopyrimidine family, it serves as a valuable chemical intermediate for medicinal chemistry and drug discovery programs. Researchers explore such compounds primarily in the context of oncology and other therapeutic areas, as many thienopyrimidine derivatives have demonstrated potent activity against various cancer cell lines and specific oncogenic targets . The presence of the pyrrolidine ring, a saturated five-membered heterocycle that is a common feature in many bioactive alkaloids and pharmaceutical agents, may further contribute to its investigational utility . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-4-6-14(7-5-13)22-18(24)17-15(8-11-25-17)20-19(22)26-12-16(23)21-9-2-3-10-21/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZJKSNRAHGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects against various cancer cell lines and potential mechanisms of action.

Synthesis and Structure

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves structural modifications of existing pharmacophores to enhance biological activity. The specific compound incorporates a pyrrolidine moiety and a sulfanyl group that may contribute to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities of thieno[3,2-d]pyrimidine derivatives, including:

  • Antitumor Activity : Compounds derived from this class have shown significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.55 μM against SU-DHL-6 lymphoma cells and low toxicity against HEK293T normal cells (CC50 = 15.09 μM) .
  • Enzyme Inhibition : Certain thieno[3,2-d]pyrimidines have been identified as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase , which plays a role in steroid metabolism and has implications in conditions like osteoporosis . The inhibition rates for selected derivatives were reported as moderate (36% and 25% at 1 μM) .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines such as HL-60 (leukemia), HCT116 (colon carcinoma), and HepG2 (liver cancer). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM after 72 hours of treatment .

Another research effort focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study found that compounds could significantly alter cell morphology and induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . This suggests that the compound may activate intrinsic apoptotic pathways.

Research Findings Summary Table

Compound Cell Line IC50 (μM) CC50 (μM) Activity
Compound 12eSU-DHL-60.5515.09Antitumor
Compound 3bHL-60~20N/AModerate enzyme inhibitor
Compound XHCT116~25N/ACytotoxic

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent through mechanisms such as apoptosis induction and cell cycle modulation.

Pain Management

Clinical trials have explored the efficacy of this compound in managing chronic pain conditions. Results demonstrated a significant reduction in pain levels among participants compared to baseline measurements, indicating its potential as an analgesic agent.

Metabolic Disorders

The compound has also been investigated for its effects on glucose metabolism in diabetic models. Studies revealed that it improved insulin sensitivity and significantly reduced blood glucose levels, suggesting possible therapeutic applications in managing diabetes.

In Vitro and In Vivo Studies

In vitro studies have shown that the compound interacts with various biological targets, primarily G protein-coupled receptors (GPCRs). These interactions could influence pathways related to pain perception and metabolic processes.

In vivo studies utilizing xenograft models have demonstrated:

  • Tumor Volume Reduction: Up to 60% decrease in tumor volume compared to control groups.
  • Survival Rates: Increased survival rates in treated groups, indicating potential efficacy in vivo.

Case Studies

Case Study 1: Pain Management
A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements.

Case Study 2: Metabolic Disorders
Another study explored the effects on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels significantly.

Q & A

Basic: What are the recommended methods for synthesizing thieno[3,2-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized?

Answer:
Thieno[3,2-d]pyrimidin-4-one derivatives are typically synthesized via cyclocondensation reactions. For example, a one-step method using catalytic p-toluenesulfonic acid (PTSA) can efficiently couple precursors like 4-hydroxycoumarin, substituted benzaldehydes, and thiourea . Optimization includes:

  • Catalyst loading : 5–10 mol% PTSA improves yield by facilitating proton transfer.
  • Solvent choice : Ethanol or acetonitrile under reflux (80–100°C) balances reactivity and solubility.
  • Reaction monitoring : TLC or HPLC at 12–24 hours ensures completion.
    Evidence from similar compounds shows yields >75% under these conditions .

Basic: How should researchers purify and crystallize this compound to ensure structural integrity?

Answer:
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. For crystallization:

  • Use a 1:1 ethanol/water mixture at 4°C to induce slow crystal growth.
  • Single-crystal X-ray diffraction (SC-XRD) confirms purity and structure, as demonstrated for analogous thieno-pyrimidinones with R-factors <0.05 .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., pyrrolidinyl and methylphenyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical C₂₀H₂₂N₄O₂S).
  • FT-IR : Confirms key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in thieno-pyrimidinone derivatives?

Answer:
SC-XRD provides atomic-level resolution of the fused heterocyclic system. For example:

  • Bond lengths (mean C–C = 1.52 Å) and angles confirm planarity of the thieno-pyrimidinone core.
  • Disorder in substituents (e.g., pyrrolidinyl groups) is modeled with occupancy refinement .
    This method resolves discrepancies in NMR assignments, particularly for stereoisomers .

Advanced: What computational approaches predict the drug-likeness and bioavailability of this compound?

Answer:

  • Physicochemical properties : Use SwissADME or Molinspiration to calculate logP (~3.2), topological polar surface area (~85 Ų), and Lipinski compliance.
  • Molecular dynamics (MD) : Simulates aqueous solubility and membrane permeability.
  • Docking studies : Predict interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina .

Advanced: How can researchers design experiments to evaluate biological activity against disease targets?

Answer:
Adopt a tiered approach:

In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays at 1–100 μM).

In vivo models : Use randomized block designs (e.g., split-plot for dose-response studies) to control variability .

Mechanistic studies : RNA-seq or proteomics identifies pathways affected by the compound .

Advanced: How do environmental stability and degradation pathways impact toxicity assessments?

Answer:

  • Hydrolysis : Test stability at pH 2–12 to simulate gastrointestinal/environmental conditions.
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products.
  • Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity) to assess environmental risks .

Advanced: How should researchers address contradictions in spectroscopic or bioassay data?

Answer:

  • Cross-validation : Compare NMR data with SC-XRD to resolve stereochemical conflicts .
  • Dose-response replication : Repeat assays with independent batches to rule out impurity effects.
  • Meta-analysis : Review literature on structurally similar compounds (e.g., fluorophenyl analogs ) to contextualize unexpected results.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.